molecular formula C16H17N3O2 B2546170 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethoxyphenyl)methanone CAS No. 1797901-68-8

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethoxyphenyl)methanone

Cat. No. B2546170
CAS RN: 1797901-68-8
M. Wt: 283.331
InChI Key: ZSNYVXDRLMJOQI-UHFFFAOYSA-N
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Description

The compound “(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethoxyphenyl)methanone” is a bicyclic cytosine analogue. When incorporated into DNA duplexes, it significantly enhances their stability . This compound is a good scaffold for the development of biologically active compounds .


Synthesis Analysis

The synthesis of this compound involves a variety of methods. One such method is the autocatalytic photochemical dehydrogenation process. This process involves irradiating the corresponding 5,6-dihydro derivative at 450 or 365 nm in DMSO, in the presence of air, and at room temperature .


Molecular Structure Analysis

The molecular structure of this compound involves a bicyclic cytosine analogue base pairing with the purine bases on the opposite strands through Watson–Crick and/or wobble type hydrogen bonds. The additional ring of the base is stacked on the thymine bases at the 5′-side and overall exhibits greatly enhanced stacking interactions .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Dihydropyrimidine derivatives, including those related to the compound , have been synthesized and shown to possess significant antibacterial and antifungal activities. For example, specific derivatives demonstrated potent antifungal activity against Aspergillus fumigates, Aspergillus niger, and Rhizopus (Al-Juboori, 2020).

Pharmaceutical Formulation and Solubility

  • Certain derivatives have been developed for early toxicology and clinical studies, particularly for poorly water-soluble compounds. Improved formulations were found to achieve higher plasma concentrations in vivo, which is crucial for the successful evaluation of such compounds (Burton et al., 2012).

Imaging Agents in Parkinson's Disease

  • Pyrimidine derivatives have been synthesized for use as potential PET agents for imaging LRRK2 enzyme activity in Parkinson's disease. The synthesis process involves various steps including O-[11C]methylation (Wang et al., 2017).

Structural Investigation

  • The crystal structure of certain pyrimidine derivatives has been determined, providing insights into their molecular configurations and interactions. This type of research is fundamental for understanding the chemical and physical properties of these compounds (Akkurt et al., 2003).

Synthesis Techniques

  • Novel methods for synthesizing pyrimidine derivatives have been developed, such as ultrasonic-assisted synthesis, which offers advantages in terms of reaction time and yield (Darehkordi & Ghazi, 2015).

Applications in Organic Chemistry

  • 7,8-Dihydropyrimido[5,4-d]pyrimidines, a class closely related to the compound , have been synthesized with potential applications in organic chemistry, highlighting the versatility and importance of these derivatives (Carvalho et al., 2007).

Catalysis in Synthesis

  • Pyrimidine derivatives have been synthesized using ionic liquids as catalysts, showcasing modern approaches in chemical synthesis (Cahyana et al., 2022).

properties

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(2-ethoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-2-21-15-6-4-3-5-13(15)16(20)19-8-7-14-12(10-19)9-17-11-18-14/h3-6,9,11H,2,7-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNYVXDRLMJOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCC3=NC=NC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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